![molecular formula C11H17N3O3 B6628548 3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B6628548.png)
3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid, also known as MPIP, is a small molecule inhibitor that has been studied for its potential in treating various diseases. It was first synthesized in 2005 and has since been the subject of numerous scientific research studies.
Wirkmechanismus
3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid works by inhibiting the activity of certain enzymes and proteins, including dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP). These enzymes are involved in various diseases, including cancer and inflammation. By inhibiting their activity, 3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid can potentially slow down or even stop the progression of these diseases.
Biochemical and Physiological Effects
3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV and FAP, which are involved in the regulation of the immune system and inflammation. Additionally, it has been shown to have anti-cancer activity, potentially through the inhibition of FAP.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and study. Additionally, it has been shown to have potential in treating various diseases, making it a promising candidate for further research. However, there are also limitations to using 3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid in lab experiments. It may not be effective in all cases, and further research is needed to fully understand its potential.
Zukünftige Richtungen
There are several future directions for the study of 3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid. One potential direction is to further study its potential in treating cancer. It has been shown to have anti-cancer activity, and further research could potentially lead to the development of new cancer treatments. Additionally, further research could be done to understand its potential in treating other diseases, such as inflammation and autoimmune disorders. Finally, there is potential for the development of new 3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid derivatives with improved efficacy and reduced toxicity.
Synthesemethoden
3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 3-methylimidazole-4-carboxylic acid with isobutyraldehyde to form 3-(1-methylethyl)-4-oxo-1,3-dihydroimidazole-2-carboxylic acid. This compound is then reacted with 2-amino-3-(1-methylethyl)-1-propanol to form 3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
3-[(3-methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8(2)14(5-4-10(15)16)11(17)9-6-12-7-13(9)3/h6-8H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGVIOLMWXWIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.